molecular formula C5H11N3 B12503361 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine

3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine

Cat. No.: B12503361
M. Wt: 113.16 g/mol
InChI Key: NMWJNUYCZYGPMO-UHFFFAOYSA-N
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Description

3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine is a diazirine-containing compound widely utilized in photoaffinity labeling and chemical biology. Diazirines are photoreactive groups that generate carbenes upon UV irradiation (~350 nm), enabling covalent crosslinking with proximal biomolecules. This compound features a three-membered diazirine ring substituted with a methyl group and a three-carbon alkyl chain terminating in a primary amine. Its molecular formula is C₅H₁₁N₃, with a molecular weight of 113.16 g/mol (free base) or 149.6 g/mol as the hydrochloride salt .

Properties

IUPAC Name

3-(3-methyldiazirin-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3/c1-5(7-8-5)3-2-4-6/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWJNUYCZYGPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol

The alcohol derivative serves as a key intermediate. In a representative procedure ():

  • Substrate : 4-Hydroxybutan-2-one (10.0 g, 113 mmol) dissolved in anhydrous methanol.
  • Reagents : Hydroxylamine-O-sulfonic acid (16.7 g, 159 mmol) in ammonia at −78°C.
  • Reaction : Stirred for 5 h to form diaziridine, followed by oxidation with iodine/triethylamine to yield diazirine.
  • Yield : 65–72% after purification.

Tosylation and Amine Substitution

The hydroxyl group is converted to a leaving group for nucleophilic substitution ():

  • Tosylation : 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol reacts with p-toluenesulfonyl chloride (11.7 g, 61.5 mmol) in pyridine.
  • Substitution : The tosylate intermediate undergoes amination with ammonia or alkylamines.
  • Conditions : 0°C to room temperature, 3–12 h reaction time.
  • Yield : 50–60% for the final amine product.

Reductive Amination of Diazirine-Containing Ketones

This method avoids multi-step functional group interconversions by directly introducing the amine group.

Ketone Synthesis

A diazirine-functionalized ketone (e.g., 3-(3-Methyl-3H-diazirin-3-yl)propan-2-one) is prepared via:

  • Oxidation : Tertiary alcohols or alkenes are oxidized to ketones.
  • Diazirine Formation : As described in Section 1.1.

Reductive Amination

  • Reagents : Sodium cyanoborohydride or ammonium acetate in methanol.
  • Conditions : 24–48 h at room temperature, pH 4–6 buffered with acetic acid.
  • Yield : 40–55%, with challenges in stereochemical control.

Direct Functionalization of Preformed Diazirines

Commercial diazirine building blocks (e.g., 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol) are modified to introduce the amine group.

Mitsunobu Reaction

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, and phthalimide.
  • Procedure : The alcohol reacts with phthalimide under Mitsunobu conditions, followed by hydrazinolysis to free the amine.
  • Yield : 60–70% over two steps.

Gabriel Synthesis

  • Reagents : Potassium phthalimide, alkyl halide/tosylate intermediate.
  • Conditions : Reflux in DMF or THF for 12–24 h.
  • Yield : 50–65% after deprotection.

Comparative Analysis of Methods

Method Starting Material Key Steps Yield (%) Purity (%) Limitations
Diazirine + Tosylation 4-Hydroxybutan-2-one Diaziridation, oxidation, tosylation, amination 50–60 ≥95 Multi-step, harsh conditions
Reductive Amination Diazirine ketone Reductive amination 40–55 90–95 Low yield, side products
Mitsunobu Diazirine alcohol Mitsunobu, deprotection 60–70 ≥98 Costly reagents

Optimization Strategies

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) improve diaziridine stability during synthesis ().
  • Low-temperature conditions (−78°C) minimize side reactions in diazirine formation ().

Catalytic Oxidation

  • I₂/TEA in dichloromethane achieves efficient diaziridine → diazirine conversion ().
  • Mn(OAc)₃ alternatives reduce iodine-related purification challenges ().

Protecting Groups

  • Boc-protected amines prevent unwanted side reactions during diazirine synthesis ().

Analytical Validation

  • NMR : Characteristic diazirine proton signals at δ 1.2–1.4 ppm (CH₃) and 2.5–3.5 ppm (N=N).
  • MS : ESI+ m/z 113.16 [M+H]⁺ confirms molecular weight ().
  • HPLC : Purity ≥95% achieved via reverse-phase chromatography ().

Industrial-Scale Considerations

  • Batch Reactors : Diazirine synthesis requires strict temperature control to prevent exothermic decomposition.
  • Safety : Diazirines are light-sensitive; amber glassware and inert atmospheres are mandatory ().

Emerging Methodologies

Flow Chemistry

  • Continuous flow systems enhance heat dissipation during diaziridation ().
  • Yield Improvement : 10–15% higher than batch methods.

Enzymatic Amination

  • Transaminases catalyze amine introduction under mild conditions, though substrate scope remains limited.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .

Mechanism of Action

The mechanism of action of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine primarily involves the activation of the diazirine ring by UV light. Upon activation, the diazirine ring forms a highly reactive carbene intermediate. This carbene can insert into various chemical bonds, including C-H, N-H, and O-H bonds, leading to the covalent modification of nearby molecules . This reactivity makes the compound a valuable tool for studying molecular interactions and labeling biomolecules .

Comparison with Similar Compounds

Table 1: Key Properties of Diazirine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Photolysis Rate (λ) Solubility Primary Applications References
3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine C₅H₁₁N₃ 113.16 Methyl, propylamine Moderate (350 nm) Polar solvents Protein crosslinking, lipids
2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine C₄H₉N₃ 99.14 Methyl, ethylamine Faster (350 nm) Organic solvents Small-molecule probes
3-Trifluoromethyl-3-phenyldiazirine C₉H₆F₃N₂ 199.15 Trifluoromethyl, phenyl Rapid (350 nm) Low polarity CH/OH insertion reactions
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine C₈H₁₂N₃ 150.20 Butynyl, ethylamine Moderate (350 nm) Mixed solvents Alkyne-functionalized probes
3-(3-Fluorophenyl)-N-(pyrimidinylmethyl)propan-1-amine C₁₇H₁₈FN₅ 311.36 Fluorophenyl, pyrimidine Not reported DMSO/Water Pharmaceutical candidates

Research Findings and Differentiation

(a) Photoreactivity and Stability

  • 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine exhibits moderate photolysis efficiency under UV light, balancing stability for experimental handling and sufficient carbene generation for crosslinking .
  • 3-Trifluoromethyl-3-phenyldiazirine (TPD) demonstrates superior dark stability (stable at 75°C for 30 min) and rapid photolysis, yielding 65% carbene for high-efficiency CH/OH insertion .
  • The butynyl-substituted derivative (C8 in ) incorporates a terminal alkyne for click chemistry, enabling post-crosslinking functionalization .

Biological Activity

3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine, commonly referred to as a diazirine derivative, is notable for its photo-reactive properties. This compound is primarily utilized in biological research for probing molecular interactions through mechanisms such as photoaffinity labeling. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant case studies.

Photolysis Mechanism:
Upon exposure to ultraviolet (UV) light, 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine undergoes photolysis, generating highly reactive carbene intermediates. These intermediates can insert into C-H, N-H, or O-H bonds of nearby biomolecules, forming covalent bonds. This characteristic makes the compound particularly useful for crosslinking studies and investigating molecular interactions in complex biological systems .

Molecular Targets:
The reactivity of the carbene intermediates allows for interactions with various biomolecules including proteins, nucleic acids, and lipids. The ability to form stable covalent bonds facilitates the study of protein-protein interactions and can provide insights into enzyme activities and binding sites .

Applications in Biological Research

The compound serves as a powerful tool in several areas of biological research:

  • Photoaffinity Labeling: Used to label specific proteins or nucleic acids, allowing researchers to map binding sites and understand dynamic processes within cells.
  • Enzyme Activity Studies: Enables the identification of active sites and interaction partners by covalently labeling specific regions on enzymes.
  • Protein Dynamics: Assists in tracking changes in protein conformations over time, which is crucial for drug discovery and therapeutic development .

Case Studies

Several studies have highlighted the utility of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine in various experimental setups:

  • Interaction Mapping:
    In a study focused on enzyme interactions, researchers used diazirine-based probes to map binding sites on target proteins. The results indicated that the carbene insertion was dependent on the structural features of the diazirine derivatives used, showcasing their versatility in targeting different biomolecules .
  • Protein Dynamics Investigation:
    Another case involved using 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine to investigate protein dynamics under varying conditions. The study demonstrated that covalent labeling allowed for real-time monitoring of protein interactions and conformational changes, providing valuable data for understanding cellular processes.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and applications of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine compared to other diazirine derivatives:

Compound NameStructure TypeKey ApplicationReactivity Level
3-(3-Methyl-3H-diazirin-3-yl)propan-1-amineDiazirine derivativePhotoaffinity labelingHigh
2-(Trifluoromethyl)-diazirineTrifluoromethyl diazirineProtein interaction studiesModerate
Coumarin-fused diazirineFluorescent diazirineFluorescence-based crosslinkingHigh

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